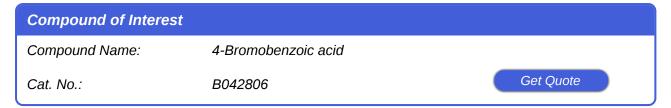


## An In-depth Technical Guide to the Crystal Structure of 4-Bromobenzoic Acid

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This technical guide provides a comprehensive overview of the crystal structure of **4-bromobenzoic acid**, tailored for researchers, scientists, and drug development professionals. The document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by quantitative data and detailed experimental methodologies.

#### Introduction

**4-Bromobenzoic acid** (C<sub>7</sub>H<sub>5</sub>BrO<sub>2</sub>) is a halogenated aromatic carboxylic acid. Its structural and electronic properties make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. Understanding its solid-state structure is crucial for controlling polymorphism, predicting physicochemical properties, and designing novel cocrystals and materials. This guide focuses on the definitive crystal structure as determined by single-crystal X-ray diffraction.

## **Crystal Structure and Molecular Geometry**

The crystal structure of **4-bromobenzoic acid** was first determined by Ohkura, Kashino, and Haisa in 1972 and is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 211326. The compound crystallizes in the monoclinic space group P2<sub>1</sub>/a.

### **Crystallographic Data**



The fundamental crystallographic data for **4-bromobenzoic acid** are summarized in the table below. This information defines the unit cell and the overall packing of the molecules in the crystal lattice.

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/a
a (Å)	29.59(5)
b (Å)	6.15(1)
c (Å)	3.98(1)
α (°)	90
β (°)	95.5(1)
γ (°)	90
Volume (ų)	720.4
Z	4
Calculated Density (g/cm³)	1.854

### **Molecular Geometry**

The molecular structure of **4-bromobenzoic acid** consists of a benzene ring substituted with a bromine atom and a carboxylic acid group at the para positions. The key bond lengths and angles are presented in the following table, providing a quantitative description of the molecule's geometry.



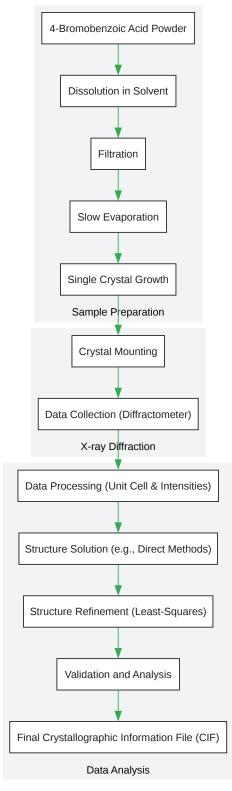
Bond/Angle	Length (Å) / Angle (°)
C-Br	1.90(1)
C-C (aromatic)	1.36(2) - 1.42(2)
C-C (carboxyl)	1.50(2)
C=O	1.23(2)
C-O	1.31(2)
О-Н	0.98(2)
C-C-C (aromatic)	118(1) - 122(1)
O-C=O	123(1)
C-C-O	114(1), 123(1)

# Intermolecular Interactions and Supramolecular Assembly

The crystal packing of **4-bromobenzoic acid** is dominated by strong intermolecular hydrogen bonds between the carboxylic acid moieties of adjacent molecules. This interaction leads to the formation of centrosymmetric dimers, a common supramolecular synthon in carboxylic acids.

The O-H···O hydrogen bond has a length of approximately 2.646 Å. These dimers are then further packed into a herringbone arrangement. The bromine atoms participate in weaker halogen bonding interactions, further stabilizing the crystal lattice.





Crystal Structure Determination Workflow

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